2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that includes a pyridazine ring, a thiadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the pyridazine and thiadiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The final step involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOCH₃ in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- **2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- **2-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-15-9-5-4-8-14(15)16-10-11-18(28)26(25-16)12-17(27)22-20-24-23-19(29-20)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZDCLGFELHJSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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